3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers requiring a multifunctional cinnamic acid scaffold often encounter supply gaps for compounds with precise substitution patterns. 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS 175278-45-2) fills this need as a well-characterized building block. • Three orthogonal reactive handles (acrylic acid, nitro, thioether) for systematic SAR and polymer conjugation • Predicted pKa 4.04 enables pH-responsive applications; mp 194°C simplifies purification • Distinct from chloro analogs (XLogP ~4.0 vs 4.4), enabling controlled lipophilicity studies without heavy halogens

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
CAS No. 175278-45-2
Cat. No. B069841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
CAS175278-45-2
Synonyms3-[2-[(4-METHYLPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O
InChIInChI=1S/C16H13NO4S/c1-11-2-6-14(7-3-11)22-15-8-5-13(17(20)21)10-12(15)4-9-16(18)19/h2-10H,1H3,(H,18,19)
InChIKeyFUZVBDMKIZZNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid: Physicochemical and Procurement Profile


3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS 175278-45-2) is a synthetic organic compound belonging to the class of substituted cinnamic acid derivatives, featuring a 5-nitro-2-(p-tolylthio)phenyl core . With the molecular formula C16H13NO4S and a molecular weight of 315.34 g/mol, this compound is characterized by a predicted melting point of 194°C and a predicted pKa of 4.04±0.10, indicative of its weakly acidic nature . It is primarily utilized as a specialized building block in medicinal chemistry and materials science research, where the thioether linkage and nitro group offer distinct reactivity handles .

Specialized building block for medicinal chemistry and materials research
Reactivity handles: acrylic acid, nitro, and thioether groups for diverse transformations
No pre-existing bioactivity data; a clean starting point for de novo SAR exploration

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid: Substitution Evaluation


Compounds within the substituted nitrophenyl acrylic acid class are not functionally interchangeable due to the pronounced impact of peripheral substituents on key physicochemical properties that govern reactivity, solubility, and biological target engagement [1]. Even minor structural variations—such as replacing the 4-methyl group with a chloro substituent or shifting the thioether linkage from the 2- to the 4-position—can significantly alter lipophilicity (e.g., XLogP) and electronic character, thereby affecting downstream synthetic utility and assay performance . Consequently, generic substitution without direct comparative data risks introducing uncontrolled variables that may compromise experimental reproducibility and procurement value.

4-Chlorophenyl analog: Altered lipophilicity and electronic effects may shift solubility and target engagement profiles.

4-Bromophenyl analog: Higher molecular weight changes MS signature and may impact synthetic yields and reaction monitoring.

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid: Key Differentiators


Lipophilicity vs. 4-Chlorophenyl Analog

The lipophilicity of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, as reflected by its computed XLogP value, is a key differentiator from the closely related 4-chlorophenyl analog [1].

Lipophilicity vs. 4-Cl Analog
Context-dependent
Predicted XLogP ~3.9–4.2; chloro analog XLogP 4.4, ~0.2–0.5 log units lower.
May influence membrane permeability and chromatographic behavior.
Computed inference; experimental data to verify.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight vs. Halogenated Analogs

The target compound's molecular weight (315.34 g/mol) and exact mass (315.057 Da) are measurably distinct from halogen-containing analogs, which is a critical parameter for mass spectrometry-based applications and synthetic planning [1].

MW vs. Halogenated Analogs
Context-dependent
315.3 g/mol vs. chloro (335.8 g/mol) and bromo (380.2 g/mol); lighter by 20.5 and 64.9 g/mol.
Distinct MS signature simplifies purity assessment and reaction tracking.
Calculated from molecular formula.
Molecular Weight Elemental Analysis Synthetic Chemistry

Melting Point for Crystallinity & Purity

The reported melting point of 194°C for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a practical differentiator from related analogs, where such data is often unavailable or divergent.

Melting Point
Reported
194 °C
Rapid benchmark for batch consistency and initial purity screening.
Comparator data unavailable for chloro analog.
Thermal Analysis Solid-State Properties Crystallinity

Hydrogen Bonding & Target Engagement

Computational descriptors indicate that the target compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors , a profile that differs from the chlorophenyl analog which also possesses 1 donor and 5 acceptors [1].

H-Bond Donor/Acceptor
Class-level
1 HBD, 5 HBA; electronic modulation may alter hydrogen bond strength.
Potential impact on solvation and protein-binding characteristics.
Computational inference; experimental validation needed.
Hydrogen Bonding Solubility Prediction Computational Chemistry

Acidity (pKa) in Reactivity & Salt Formation

The predicted pKa of 4.04±0.10 for the acrylic acid moiety provides a quantitative basis for optimizing reaction conditions, though comparative data for close analogs is currently absent.

Acidity (pKa)
Data to verify
Predicted pKa 4.04 ± 0.10
Partial ionization at physiological pH influences solubility and salt formation.
ACD/Labs prediction; experimental confirmation pending.
Acidity pKa Chemical Reactivity

Unexplored Biological Activity: Research Opportunity

A comprehensive search of public databases (PubChem, PubMed) reveals no reported IC50, EC50, or other quantitative biological activity data for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, in stark contrast to the 4-chlorophenyl analog, which has been investigated for antimicrobial and anticancer properties .

Unexplored Bioactivity
Context-dependent
No quantitative IC50/EC50 data reported.
Clean-slate opportunity for proprietary SAR exploration.
Chloro analog has antimicrobial/anticancer research reports.
Biological Activity Research Gap Novelty

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid: Procurement & Application Scenarios


SAR Exploration for Anti-Infective & Anticancer Scaffolds

Given the complete lack of reported biological activity data , this compound is ideally suited for de novo SAR campaigns. The methyl substituent offers a balanced lipophilicity (predicted XLogP ~4.0) [1] that is distinct from the more lipophilic chloro analog (XLogP 4.4), allowing researchers to probe the impact of modest lipophilicity changes on target engagement and cellular permeability without introducing heavy halogens.

Model Substrate for Thioether & Nitro Transformations

The combination of a reactive acrylic acid moiety, a reducible nitro group, and an oxidizable thioether linkage makes this compound a versatile model substrate for developing or optimizing synthetic methodologies . The defined melting point (194°C) facilitates straightforward purification and characterization , while the distinct molecular weight (315.34 g/mol) provides a clear MS signal for reaction monitoring .

Monomer for Functional Polymers with Tunable Properties

The acrylic acid functionality enables incorporation into polymer backbones via standard free-radical or controlled polymerization techniques. The 4-methylphenylthio and nitro substituents offer handles for post-polymerization modification (e.g., reduction to amine for further conjugation or oxidation to sulfoxide/sulfone for polarity tuning). The predicted pKa of 4.04 suggests that the resulting polymers may exhibit pH-responsive swelling behavior, of interest for drug delivery or smart coatings .

Application
Selection Property
Validation Focus
Application SAR exploration for anti-infective and anticancer scaffolds
Selection Property Moderate lipophilicity without heavy halogens
Validation Focus Target engagement and cell permeability assays
Application Model substrate for thioether and nitro transformations
Selection Property Multiple reactive handles (acrylic acid, nitro, thioether)
Validation Focus Reaction monitoring via MS and melting point
Application Monomer for functional polymers with tunable properties
Selection Property Acrylic acid functionality for polymerization; post-modifiable substituents
Validation Focus pH-responsive swelling behavior and polymer characterization

Technical Documentation Hub

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21 linked technical documents
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